molecular formula C5H12ClNO2 B8252284 (2S)-2-Amino-2-oxetan-3-ylethan-1-ol hydrochloride

(2S)-2-Amino-2-oxetan-3-ylethan-1-ol hydrochloride

Cat. No.: B8252284
M. Wt: 153.61 g/mol
InChI Key: AGLNSDUIWAGGAO-NUBCRITNSA-N
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Description

(2S)-2-Amino-2-oxetan-3-ylethan-1-ol hydrochloride: is a chemical compound with a unique structure that includes an oxetane ring, an amino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-oxetan-3-ylethan-1-ol hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the amino and ethanol groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. Subsequent functionalization steps introduce the amino and ethanol groups.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the oxetane ring or the amino group, potentially leading to ring-opening or amine reduction products.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In organic synthesis, (2S)-2-Amino-2-oxetan-3-ylethan-1-ol hydrochloride can be used as a building block for the synthesis of more complex molecules

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structure may interact with biological targets, leading to potential therapeutic effects.

Medicine: In medicinal chemistry, this compound can be explored for its potential as a pharmaceutical agent. Its unique structure may offer advantages in terms of bioavailability and metabolic stability.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-oxetan-3-ylethan-1-ol hydrochloride involves its interaction with specific molecular targets. The oxetane ring and amino group may interact with enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2S)-2-Amino-3-hydroxypropanoic acid: Similar in having an amino and hydroxyl group but lacks the oxetane ring.

    (2S)-2-Amino-2-methylpropan-1-ol: Similar in having an amino and hydroxyl group but with a different carbon skeleton.

Uniqueness: The presence of the oxetane ring in (2S)-2-Amino-2-oxetan-3-ylethan-1-ol hydrochloride distinguishes it from other similar compounds. This ring structure can impart unique reactivity and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-amino-2-(oxetan-3-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-5(1-7)4-2-8-3-4;/h4-5,7H,1-3,6H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLNSDUIWAGGAO-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CO1)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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